![molecular formula C24H27N5O5S2 B2445632 4-(azepan-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 448937-24-4](/img/structure/B2445632.png)
4-(azepan-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compounds I found are “1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanone” and “(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol”. These compounds have similar azepan-1-ylsulfonylphenyl groups .
Molecular Structure Analysis
The molecular formula for “1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanone” is C14H18BrNO3S with a molecular weight of 360.27 . For “(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol”, the molecular formula is C14H20BrNO3S with a molecular weight of 362.28 .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are not well-documented in the sources I found .
Applications De Recherche Scientifique
Electrophilic Intramolecular Cyclization
Intramolecular cyclization involving derivatives of unsaturated compounds has been explored for the synthesis of complex heterocyclic structures. Such reactions offer pathways to synthesize tetrahydrothieno[3,2-b]azepin-5-ones and pyrrolidin-2-ones through cyclization of enamides. These methodologies highlight the utility of sulfonyl compounds in constructing diverse heterocyclic frameworks with potential for further functionalization and application in drug discovery (Danilyuk et al., 2016).
Antitumor Agents
The design and synthesis of novel compounds with antitumor activity is a critical area of pharmaceutical research. Compounds such as dihydro-7H-pyrimido[4,5-b][1,4]diazepines have been synthesized and evaluated for their ability to inhibit various human tumor cell lines, demonstrating the potential of sulfonyl-containing compounds in the development of new cancer therapies (Insuasty et al., 2008).
Metal Complex Synthesis
The synthesis of metal complexes with sulphonamide derivatives showcases the application of these compounds in coordination chemistry. Such complexes are of interest for their potential applications in catalysis and material science, with implications for the pharmaceutical and chemical industries (Orie et al., 2021).
Antimicrobial Activity
The development of new antimicrobial agents is crucial in addressing the challenge of antibiotic resistance. Compounds derived from or related to "4-(azepan-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide" have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting their potential as leads for the development of novel antimicrobial therapies (Vijaya Laxmi et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Investigations into the inhibition of specific enzymes, such as protein kinase B (PKB), are essential for the development of targeted therapies for diseases like cancer. Azepane derivatives have been studied for their inhibitory activity against PKB, demonstrating the potential therapeutic applications of compounds with the sulfonyl moiety (Breitenlechner et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5S2/c1-18-14-15-25-24(26-18)28-35(31,32)21-12-8-20(9-13-21)27-23(30)19-6-10-22(11-7-19)36(33,34)29-16-4-2-3-5-17-29/h6-15H,2-5,16-17H2,1H3,(H,27,30)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIALEVXMZDPDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2445549.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2445551.png)
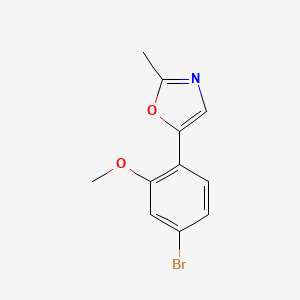
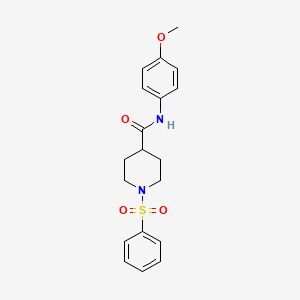
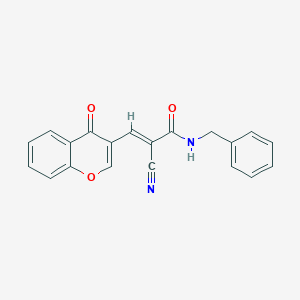
![2-Bromo-6-chloro-imidazo[1,2-a]pyridine](/img/structure/B2445556.png)
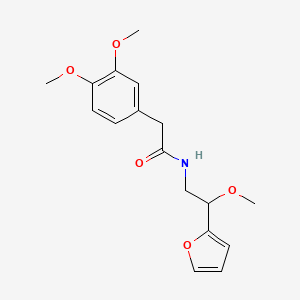
![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2445564.png)
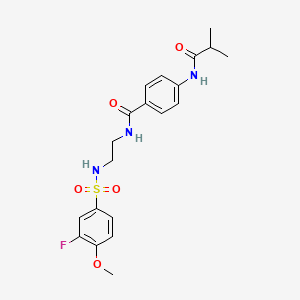


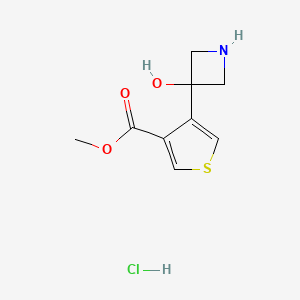
![3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2445570.png)
![6-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2445572.png)